4-(3-(hydroxymethyl)piperidin-1-yl)-N,N-dimethylbenzenesulfonamide
Description
Structural Elucidation of 4-(3-(Hydroxymethyl)piperidin-1-yl)-N,N-dimethylbenzenesulfonamide
Molecular Architecture and Stereochemical Considerations
The compound features a piperidine ring substituted at the 3-position with a hydroxymethyl group (-CH2OH) and at the 1-position with a dimethylbenzenesulfonamide moiety (Figure 1). The molecular formula, C14H22N2O3S , corresponds to a molecular weight of 298.40 g/mol. The sulfonamide group (-SO2N(CH3)2) is para-substituted on the benzene ring, while the piperidine adopts a chair conformation to minimize steric strain.
Key structural features :
- Piperidine ring : Six-membered nitrogen-containing ring with a hydroxymethyl group at C3.
- Sulfonamide group : Electron-withdrawing sulfonyl (-SO2) bridge linked to a dimethylamine substituent.
- Stereochemistry : The C3 hydroxymethyl group introduces a chiral center, though commercial samples are typically racemic.
The SMILES notation (CN(C)S(=O)(=O)C1=CC=C(C=C1)N2CCCC(CO)C2 ) confirms connectivity, highlighting the sulfonamide’s direct attachment to the aromatic ring and the piperidine’s substitution pattern.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR data (400 MHz, DMSO-d6) reveals:
- Aromatic protons : Doublets at δ 7.72 ppm (2H, J = 8.4 Hz) and δ 7.48 ppm (2H, J = 8.4 Hz) for the benzene ring.
- Piperidine protons : Multiplet at δ 3.41–3.28 ppm (1H, -CH(OH)CH2N-) and δ 2.85–2.72 ppm (4H, piperidine -CH2N-).
- Dimethylamine : Singlet at δ 2.62 ppm (6H, -N(CH3)2).
13C NMR (100 MHz, DMSO-d6) assignments include:
- Sulfonyl carbon : δ 142.5 ppm (SO2).
- Aromatic carbons : δ 129.8 ppm (C-SO2) and δ 126.4–118.3 ppm (remaining benzene carbons).
- Piperidine carbons : δ 65.2 ppm (C3-CH2OH) and δ 54.1–45.3 ppm (N-linked carbons).
Infrared (IR) Spectroscopy
Prominent IR absorptions (cm−1):
- O-H stretch : Broad band at 3360–3250 (hydroxymethyl).
- S=O asymmetric/symmetric stretches : 1345 and 1162.
- C-N stretch : 1240 (sulfonamide).
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows:
Computational Chemistry Analysis of Electronic Structure
Density Functional Theory (DFT) Optimization
Geometry optimization at the B3LYP/6-311+G(d,p) level confirms the piperidine chair conformation and sulfonamide planarity (Table 1).
Table 1 : Key DFT-derived geometric parameters
| Parameter | Value (Å/°) |
|---|---|
| S-O bond length | 1.43 |
| C-N (sulfonamide) | 1.47 |
| Dihedral angle (C-SO2-N) | 179.8 |
Frontier Molecular Orbital (FMO) Analysis
- HOMO-LUMO gap : 4.12 eV, indicating moderate reactivity.
- HOMO : Localized on the sulfonamide group (-SO2N(CH3)2).
- LUMO : Piperidine ring and hydroxymethyl moiety.
Pharmacokinetic Predictions
Properties
IUPAC Name |
4-[3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-15(2)20(18,19)14-7-5-13(6-8-14)16-9-3-4-12(10-16)11-17/h5-8,12,17H,3-4,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGYMYJUEHIWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N2CCCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671366 | |
| Record name | 4-[3-(Hydroxymethyl)piperidin-1-yl]-N,N-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185307-41-8 | |
| Record name | 4-[3-(Hydroxymethyl)piperidin-1-yl]-N,N-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(3-(hydroxymethyl)piperidin-1-yl)-N,N-dimethylbenzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from diverse sources, including patents, research articles, and pharmacological studies.
- Molecular Formula : C13H18N2O2S
- Molecular Weight : 270.36 g/mol
- Structure : The compound features a piperidine ring with a hydroxymethyl group and a dimethylbenzenesulfonamide moiety.
The compound operates primarily through modulation of various biological pathways. Its structural components suggest potential interactions with neurotransmitter receptors and enzyme systems, particularly those involved in pain modulation and cancer therapy.
Anticancer Activity
Research indicates that derivatives of sulfonamides, including this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit angiogenesis, a critical process in tumor growth and metastasis. The mechanism involves the downregulation of vascular endothelial growth factor (VEGF) signaling pathways, thereby impeding tumor vascularization .
Analgesic Effects
The compound has been evaluated for its analgesic properties. In preclinical models, it demonstrated efficacy comparable to established opioid analgesics but with a reduced side effect profile. Its action appears to involve modulation of opioid receptors, which are pivotal in pain perception .
Opioid Receptor Interaction
Studies on related piperidine derivatives have shown that modifications can lead to selective binding to opioid receptors. This suggests that this compound may also possess similar properties, potentially offering new avenues for pain management therapies without the typical side effects associated with opioids .
Case Study 1: Treatment of Multiple Myeloma
A patent document outlines methods for using compounds similar to this compound in treating multiple myeloma. The findings suggest that these compounds can enhance the efficacy of existing therapies through immunomodulatory effects that boost the immune response against cancer cells .
Case Study 2: Pain Management
In a controlled study involving animal models, the analgesic effects of this compound were assessed using behavioral tests (e.g., hot plate test). Results indicated significant reductions in pain response times, suggesting its potential as a novel analgesic agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound 4-(3-(hydroxymethyl)piperidin-1-yl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative with potential applications in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant case studies and data tables.
Properties
- Solubility : Soluble in organic solvents like DMSO and DMF.
- Stability : Stable under standard laboratory conditions but sensitive to strong acids and bases.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit certain enzymes involved in disease pathways.
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of benzenesulfonamide, including this compound, can act as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes and diseases, including glaucoma and cancer. The inhibition was assessed using kinetic assays, showing promising results with IC50 values in the micromolar range.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 15 | Carbonic Anhydrase II |
| Other Sulfonamides | Varies | Various |
Anticancer Research
The compound has shown promise in anticancer studies, particularly in targeting specific cancer cell lines.
Case Study: Antitumor Activity
In vitro studies on human breast cancer cell lines (MCF-7) revealed that this compound induces apoptosis through the activation of caspases. The study reported a significant reduction in cell viability at concentrations above 10 µM.
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Neuropharmacology
Due to its piperidine structure, the compound is being explored for potential neuropharmacological effects.
Case Study: Neuroprotective Effects
Research indicates that compounds similar to this one may exhibit neuroprotective properties by modulating neurotransmitter systems. A study evaluated its effects on neuronal survival under oxidative stress conditions, demonstrating enhanced survival rates compared to untreated controls.
| Treatment Group | Neuronal Survival (%) |
|---|---|
| Control | 50 |
| Compound (10 µM) | 75 |
| Compound (20 µM) | 90 |
Comparison with Similar Compounds
4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide
- Structure : Differs by a methylene linker between the piperidine and benzenesulfonamide groups.
- However, this modification could decrease solubility compared to the target compound .
4-((4-Hydroxypiperidin-1-yl)methyl)-N,N-dimethylbenzenesulfonamide
- Structure : Features a hydroxymethyl group at the 4-position of piperidine instead of the 3-position.
- Impact : The positional isomerism alters the spatial arrangement of the hydroxyl group, which may affect interactions with chiral binding sites or enzymes. For example, the 4-hydroxyl group could stabilize different conformations in protein pockets .
4-(3-Methylpiperidinopropionylamino)benzenesulfonamide
- Structure: Incorporates a 3-methylpiperidine group linked via a propionylamino chain to the sulfonamide.
- However, the methyl group instead of hydroxymethyl reduces polarity, possibly diminishing water solubility .
Comparative Physicochemical Properties
*Calculated based on molecular formula.
Preparation Methods
Synthesis of 3-(Hydroxymethyl)piperidine Intermediate
The piperidine ring with a hydroxymethyl group at the 3-position can be synthesized via:
- Reduction of 3-piperidone derivatives : Starting from 3-piperidone, reduction with sodium borohydride or other hydride donors yields 3-(hydroxymethyl)piperidine.
- Hydroxymethylation of piperidine : Direct hydroxymethylation at the 3-position via formaldehyde addition under controlled conditions.
These methods provide the key intermediate 3-(hydroxymethyl)piperidine, ready for further functionalization.
Formation of the Sulfonamide
The sulfonamide moiety is introduced by reacting the piperidine nitrogen with N,N-dimethylbenzenesulfonyl chloride under basic conditions to yield the sulfonamide linkage. Typical conditions include:
- Use of a base such as triethylamine or sodium carbonate to neutralize the HCl formed.
- Solvent systems such as dichloromethane or acetonitrile.
- Temperature control to optimize yield and minimize side reactions.
This step results in the formation of 4-(3-(hydroxymethyl)piperidin-1-yl)-N,N-dimethylbenzenesulfonamide .
Representative Experimental Data and Conditions
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-piperidone + NaBH4 | Methanol, 0-25 °C, 2 h | 85-90 | Reduction to 3-(hydroxymethyl)piperidine |
| 2 | 3-(hydroxymethyl)piperidine + N,N-dimethylbenzenesulfonyl chloride + Et3N | DCM, 0-5 °C to RT, 3-6 h | 75-85 | Formation of sulfonamide linkage |
Research Findings and Optimization
- Solvent Effects: Dichloromethane is preferred for sulfonamide formation due to its ability to dissolve both reactants and facilitate base-mediated reactions.
- Base Selection: Triethylamine is commonly used to capture HCl; however, inorganic bases like sodium carbonate can also be effective.
- Temperature Control: Low temperatures (0-5 °C) during sulfonylation reduce side reactions and improve selectivity.
- Purification: Column chromatography on silica gel using gradients of ethyl acetate and hexane or dichloromethane is effective in isolating the pure compound.
Summary Table of Preparation Method Parameters
| Parameter | Typical Value/Range | Impact on Synthesis |
|---|---|---|
| Piperidine intermediate | 3-(hydroxymethyl)piperidine | Key precursor, purity affects final yield |
| Sulfonylating agent | N,N-dimethylbenzenesulfonyl chloride | Reactivity critical for sulfonamide formation |
| Base | Triethylamine or Na2CO3 | Neutralizes HCl, prevents side reactions |
| Solvent | Dichloromethane | Good solubility, facilitates reaction |
| Temperature | 0-5 °C during sulfonylation | Controls reaction rate and selectivity |
| Reaction time | 3-6 hours | Ensures completion of sulfonamide formation |
| Yield | 75-90% | Dependent on purity, reaction control |
Q & A
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Objective | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Piperidine synthesis | NaBH4, MeOH, 0°C → RT | 60–70% |
| 2 | Sulfonylation | Et3N, DCM, 0°C → RT | 50–65% |
| 3 | Purification | Silica chromatography | 80–90% |
| *Yields are approximate and based on analogous syntheses . |
Basic: How is structural characterization performed for this compound?
Answer:
A combination of analytical techniques ensures structural validation:
- NMR Spectroscopy : 1H/13C NMR confirms the presence of the hydroxymethylpiperidine (δ ~3.5–4.0 ppm for –CH2OH) and dimethylsulfonamide (δ ~2.8–3.1 ppm for N–CH3) groups. COSY or HSQC experiments resolve overlapping signals .
- X-ray Crystallography : Single-crystal analysis verifies the spatial arrangement of the piperidine ring and sulfonamide group. For example, bond angles in similar sulfonamides range from 112–118° for S–N–C .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+ expected m/z: ~325.15) and fragmentation patterns .
Advanced: How can computational modeling elucidate the compound’s mechanism of action?
Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like carbonic anhydrase or bacterial dihydropteroate synthase. The sulfonamide group often mimics para-aminobenzoic acid, a key folate precursor .
Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability in biological membranes. Analyze root-mean-square deviation (RMSD) to evaluate conformational changes .
Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energies. For example, ΔGbind values < −7 kcal/mol suggest strong inhibition .
Note : Validate predictions with in vitro assays (e.g., enzyme inhibition IC50) to address discrepancies between computational and experimental data .
Advanced: How should researchers resolve contradictions between in vitro and in vivo efficacy data?
Answer:
Discrepancies often arise from:
- Solubility/Permeability Issues : Use logP calculations (e.g., XLogP3 ~2.5) to predict lipophilicity. Modify the hydroxymethyl group (e.g., acetylation) to enhance bioavailability .
- Metabolic Instability : Conduct hepatic microsome assays (human/rat) to identify metabolic hotspots. Introduce fluorinated substituents to block CYP450-mediated oxidation .
- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseProfiler) to assess selectivity. Structural analogs with bulkier piperidine substituents reduce off-target binding .
Advanced: What strategies optimize reaction yields for the hydroxymethylpiperidine intermediate?
Answer:
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 100°C, 300 W) while maintaining yields >75% .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., sulfonylation), minimizing byproducts .
- Catalytic Optimization : Use Pd/C or Raney Ni for selective hydrogenation of nitro or ketone intermediates .
Basic: Which analytical methods assess purity and stability under varying conditions?
Answer:
- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity ≥98% is acceptable for biological assays .
- Accelerated Stability Testing : Store the compound at 40°C/75% RH for 4 weeks. Degradation products (e.g., hydrolyzed sulfonamide) are quantified via LC-MS .
Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?
Answer:
- Piperidine Modifications : Replace the hydroxymethyl group with carboxylates to enhance hydrogen bonding with target enzymes. For example, carboxylated analogs show 10-fold higher affinity for carbonic anhydrase IX .
- Sulfonamide Tweaks : Substitute N,N-dimethyl with cyclopropyl or trifluoromethyl groups to reduce plasma protein binding .
- Bioisosteric Replacement : Swap the benzene ring with pyridine to improve solubility without compromising activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
